molecular formula C7H10Cl3F2O4P B12828463 Diethyl 2-(1,3,3-trichloro-1,3-difluoropropen-1-yl)phosphate CAS No. 2024-52-4

Diethyl 2-(1,3,3-trichloro-1,3-difluoropropen-1-yl)phosphate

Cat. No.: B12828463
CAS No.: 2024-52-4
M. Wt: 333.5 g/mol
InChI Key: CGLZJPKGIUUKDV-AATRIKPKSA-N
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Description

Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate is an organophosphorus compound with the molecular formula C7H10Cl3F2O4P . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial and scientific applications due to its reactivity and stability.

Properties

CAS No.

2024-52-4

Molecular Formula

C7H10Cl3F2O4P

Molecular Weight

333.5 g/mol

IUPAC Name

diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate

InChI

InChI=1S/C7H10Cl3F2O4P/c1-3-14-17(13,15-4-2)16-5(6(8)11)7(9,10)12/h3-4H2,1-2H3/b6-5+

InChI Key

CGLZJPKGIUUKDV-AATRIKPKSA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C(/F)\Cl)/C(F)(Cl)Cl

Canonical SMILES

CCOP(=O)(OCC)OC(=C(F)Cl)C(F)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate involves several steps. One common method includes the reaction of diethyl phosphite with a suitable halogenated precursor under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with target molecules .

Comparison with Similar Compounds

Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate can be compared with other organophosphorus compounds such as:

Biological Activity

Diethyl 2-(1,3,3-trichloro-1,3-difluoropropen-1-yl)phosphate is a synthetic organophosphate compound primarily recognized for its biological activity as an insecticide and acaricide . This article delves into its biological mechanisms, effects on various organisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C7H10Cl3F2O4PC_7H_{10}Cl_3F_2O_4P
  • Molecular Weight : Approximately 303.48 g/mol
  • Functional Groups : Contains a phosphate group and halogenated propenyl moiety.

The primary mode of action of this compound involves the inhibition of acetylcholinesterase (AChE) . This enzyme is crucial for neurotransmission in both insects and non-target organisms. The inhibition leads to:

  • Accumulation of Acetylcholine : Excess acetylcholine at synapses causes continuous stimulation of muscles and nerves.
  • Neurotoxic Effects : Resulting in paralysis and eventual death of the target organism.

Biological Activity Data

Research has demonstrated significant effects on various biological systems. Below is a summary table outlining key findings from studies:

Organism/Model Effect Observed Reference
Insects (general)Paralysis and mortality due to AChE inhibition
ZebrafishAltered growth patterns and survival rates after exposure
Non-target speciesNeurotoxic effects observed in laboratory studies

Case Study 1: Insecticidal Efficacy

A study evaluated the effectiveness of this compound against common agricultural pests. Results indicated that the compound exhibited high toxicity levels compared to traditional insecticides like methyl parathion and chlorpyrifos. The study highlighted its potential for integrated pest management strategies due to its targeted action against specific pests while minimizing harm to beneficial insects.

Case Study 2: Environmental Impact on Aquatic Life

In a controlled experiment involving zebrafish, exposure to environmentally relevant concentrations of this compound resulted in significant growth inhibition and altered gene expression related to growth hormone signaling pathways. These findings underscore the potential risks posed by this compound to aquatic ecosystems when used in agricultural settings.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other organophosphates. The following table compares its biological activity with that of other known compounds:

Compound Name Mode of Action Key Features
Methyl ParathionAChE inhibitor; broad-spectrum insecticideSimilar neurotoxic effects
ChlorpyrifosAChE inhibitor; affects cholinergic transmissionUsed widely in agriculture
DiazinonAChE inhibitor; targets various insectsKnown for high toxicity to aquatic life

Q & A

Q. What analytical techniques are used to detect diethyl phosphate derivatives in environmental samples?

  • Methodological Answer : High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI) is preferred for urinary metabolites like DEP (diethyl phosphate). Solid-phase extraction (SPE) using Oasis HLB cartridges improves sensitivity, with limits of detection (LOD) <0.32 ng/mL . Isotope dilution with deuterated internal standards (e.g., DEP-d10) enhances quantification accuracy .

Advanced Research Questions

Q. How do halogen substituents influence the environmental persistence and bioaccumulation of diethyl phosphate derivatives?

  • Methodological Answer : Chlorine/fluorine atoms increase hydrophobicity (log Kow ~2.18 for BDCIPP) and resistance to hydrolysis. Computational modeling (e.g., EPI Suite) predicts half-lives in water (>100 days) and bioaccumulation factors (BCF >1.3×10²) . Experimental validation involves OECD 301F degradation tests and in vitro assays with hepatic microsomes to assess metabolic stability .

Q. What strategies resolve spectral contradictions in NMR characterization of phosphonate by-products?

  • Methodological Answer : Multi-dimensional NMR (COSY, HSQC, HMBC) clarifies overlapping signals. For example, ¹H-³¹P HMBC identifies long-range couplings (³JPH) to distinguish Phospha-Brook rearrangement products. ³¹P chemical shifts (-6.95 ppm for rearranged products vs. +15 ppm for α-hydroxyphosphonates) confirm structural differences . Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance resolution in crowded spectra .

Q. How can computational methods improve the design of diethyl phosphate derivatives with reduced neurotoxicity?

  • Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices (ω) to predict acetylcholinesterase (AChE) inhibition. Molecular docking (AutoDock Vina) identifies binding affinities to AChE’s catalytic triad (Ser203, His447). Substituent modifications (e.g., replacing Cl with CF₃) reduce ω from 5.2 eV to 3.8 eV, lowering toxicity .

Methodological Challenges & Data Interpretation

Q. Why do discrepancies arise in quantifying diethyl phosphate metabolites across biological matrices?

  • Key Factors : Matrix effects (e.g., urine vs. plasma) alter ionization efficiency in LC-MS. Normalization via creatinine adjustment or standard addition corrects for variability. Cross-reactivity in ELISA kits (e.g., for CCL11) may cause false positives, necessitating orthogonal validation by MS .

Q. How are crystallographic data validated for halogenated phosphates with low symmetry?

  • Validation Steps :
  • R-factor convergence : R1 <0.05 for high-resolution (<1.0 Å) data.
  • Residual density maps : Ensure no peaks >1.0 e⁻/ų.
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .

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